伏马菌素 B2 13C34

描述

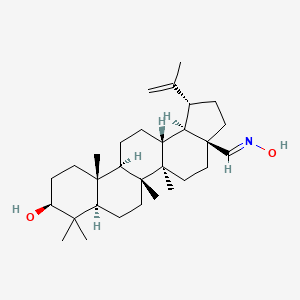

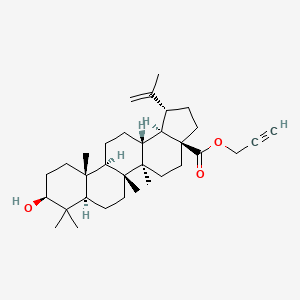

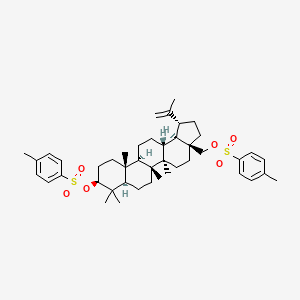

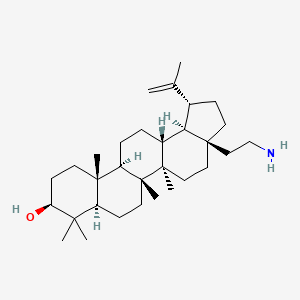

Fumonisin B2 13C34 is the 13C labeled version of Fumonisin B2 . It is a mycotoxin produced by Fusarium moniliforme in various grains . It is used as an internal standard for the quantification of Fumonisin B2 .

Molecular Structure Analysis

The molecular formula of Fumonisin B2 13C34 is 13C34H59NO14 . Its molecular weight is 739.58 .Physical And Chemical Properties Analysis

Fumonisin B2 13C34 has a concentration of 10 μg/mL in acetonitrile: water . It has a molecular weight of 739.58 and its empirical formula is 13C34H59NO14 .科学研究应用

1. 核磁共振结构研究

伏马菌素 B2 与其类似物伏马菌素 B1 (FB1) 一样,一直是广泛核磁共振 (NMR) 研究的主题。这些研究旨在了解伏马菌素的结构和生物合成。研究人员已使用核磁共振鉴定了 FB1 的各种衍生物,包括天然存在的和合成的,这有助于确定毒理学级 FB1 制剂中的杂质水平。这项研究对于了解伏马菌素的构效关系至关重要,包括伏马菌素 B2 13C34 (Blackwell、Edwards、Fruchier、Apsimon 和 Miller,1996 年)。

2. 鞘脂生物合成抑制

伏马菌素 B2 以其在抑制鞘脂生物合成中的作用而闻名。这种抑制作用对于理解与伏马菌素暴露相关的细胞毒性至关重要。研究表明,伏马菌素 B1 和 B2 是鞘脂生物合成途径中关键酶的第一个天然抑制剂,这对于细胞调节和疾病发病机制至关重要 (Yoo、Norred、Wang、Merrill 和 Riley,1992 年)。

3. 与还原糖的相互作用

研究表明,伏马菌素 B2 可以与还原糖反应,从而形成新的化合物。这对于了解伏马菌素在不同环境和食品加工条件下的行为至关重要。与 d-葡萄糖的一种此类反应形成了 N-(羧甲基)伏马菌素 B1,其特征在于核磁共振和质谱,提供了对伏马菌素进行化学反应的见解 (Howard、Churchwell、Couch、Marques 和 Doerge,1998 年)。

4. 植物毒性研究

已使用生物测定法(例如浮萍)研究伏马菌素 B2 的植物毒性作用。了解伏马菌素的植物毒性对于农业应用和食品安全至关重要,因为这些毒素会影响植物的健康和发育 (Tanaka、Abbas 和 Duke,1993 年)。

5. 检测和定量方法

用于检测和定量伏马菌素(包括伏马菌素 B2)的分析方法的进步对于监测其在食品中的存在以及了解其在各种基质中的分布至关重要。已经开发了离子对色谱和荧光检测等方法,用于准确定量食品中的伏马菌素 (Miyahara、Akiyama、Toyoda 和 Saito,1996 年)。

作用机制

Target of Action

Fumonisin B2 13C34, a mycotoxin produced by Fusarium moniliforme in various grains, primarily targets sphingosine N-acyltransferase , also known as ceramide synthase . Ceramide synthase plays a crucial role in the biosynthesis of sphingolipids, a class of lipids that are essential components of cell membranes and have various biological functions .

Mode of Action

Fumonisin B2 13C34 acts as a potent inhibitor of ceramide synthase . By binding to this enzyme, it disrupts the de novo sphingolipid biosynthesis . This disruption leads to changes in the cellular levels of various sphingolipids, which can affect numerous cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by Fumonisin B2 13C34 is the sphingolipid metabolism pathway . By inhibiting ceramide synthase, Fumonisin B2 13C34 prevents the conversion of sphingosine to ceramide, a critical step in the sphingolipid biosynthesis pathway . This disruption can lead to downstream effects such as alterations in cell signaling, membrane structure, and cell function .

Pharmacokinetics

It is known that the compound is typically administered in a solution of acetonitrile and water . The impact of these properties on the bioavailability of Fumonisin B2 13C34 is currently unknown and would require further investigation.

Result of Action

The inhibition of ceramide synthase by Fumonisin B2 13C34 and the subsequent disruption of sphingolipid metabolism can lead to various molecular and cellular effects . These effects can include changes in cell signaling pathways, alterations in membrane structure and function, and potential toxicities in certain species .

Action Environment

The action of Fumonisin B2 13C34 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions . Furthermore, the efficacy of Fumonisin B2 13C34 as an inhibitor of ceramide synthase may be influenced by factors such as the concentration of the compound and the presence of other substances in the environment . However,

安全和危害

生化分析

Biochemical Properties

Fumonisin B2 13C34 plays a significant role in disrupting sphingolipid metabolism. It is a potent inhibitor of sphingosine N-acyltransferase, also known as ceramide synthase. This enzyme is crucial for the de novo synthesis of sphingolipids, which are essential components of cell membranes and involved in signaling pathways. By inhibiting ceramide synthase, Fumonisin B2 13C34 disrupts the balance of sphingolipids, leading to an accumulation of sphinganine and a decrease in complex sphingolipids .

Cellular Effects

Fumonisin B2 13C34 has been shown to induce mitochondrial stress and mitophagy in human embryonic kidney cells (HEK293). This compound increases the production of reactive oxygen species, leading to mitochondrial membrane depolarization and a decrease in adenosine triphosphate levels. Additionally, Fumonisin B2 13C34 upregulates the expression of mitochondrial stress response proteins such as SIRT3, pNrf2, and PINK1, promoting mitophagy .

Molecular Mechanism

At the molecular level, Fumonisin B2 13C34 exerts its effects primarily through the inhibition of sphingosine N-acyltransferase. This inhibition disrupts the de novo biosynthesis of sphingolipids, leading to an imbalance in cellular sphingolipid levels. The accumulation of sphinganine and other sphingoid bases triggers a cascade of cellular stress responses, including the activation of stress-related proteins and pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fumonisin B2 13C34 can vary over time. The compound is relatively stable when stored at -20°C, but its activity can degrade over extended periods. In vitro studies have shown that prolonged exposure to Fumonisin B2 13C34 can lead to sustained mitochondrial stress and mitophagy, indicating long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Fumonisin B2 13C34 in animal models are dose-dependent. At low doses, the compound may cause mild disruptions in sphingolipid metabolism without significant toxicity. At higher doses, Fumonisin B2 13C34 can induce severe toxicity, including hepatotoxicity, nephrotoxicity, and cytotoxicity. These effects are often accompanied by increased oxidative stress and apoptosis .

Metabolic Pathways

Fumonisin B2 13C34 is involved in the metabolic pathways of sphingolipid biosynthesis. It interacts with enzymes such as sphingosine N-acyltransferase, leading to the inhibition of ceramide synthesis. This disruption affects the overall metabolic flux of sphingolipids, resulting in altered levels of various sphingolipid metabolites .

Subcellular Localization

Fumonisin B2 13C34 is primarily localized in the endoplasmic reticulum and mitochondria, where it exerts its inhibitory effects on sphingosine N-acyltransferase. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This subcellular localization is crucial for its activity and function in disrupting sphingolipid metabolism .

属性

IUPAC Name |

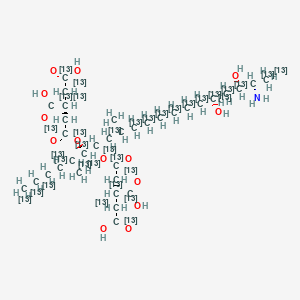

(2R)-2-[2-[(5S,6R,7R,9R,16R,18R,19R)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23-,24-,25-,26-,27-,32-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1,29+1,30+1,31+1,32+1,33+1,34+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDPXZQHTDAXOZ-JFVNZGAJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13C@H]([13CH3])[13C@H]([13C@@H]([13CH2][13C@H]([13CH3])[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C@H]([13CH2][13C@H]([13C@@H]([13CH3])N)O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O)O[13C](=O)[13CH2][13C@@H]([13CH2][13C](=O)O)[13C](=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.58 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217481-36-1 | |

| Record name | 1217481-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester](/img/structure/B3025714.png)

![5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025717.png)

![8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3025718.png)

![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)

![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)

![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)

![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)